

Spectroscopic Profile of Cyclononyne: A Technical Guide

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Compound of Interest

Compound Name: **Cyclononyne**

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclononyne** (C_9H_{14}), a nine-membered cycloalkyne. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction to Cyclononyne

Cyclononyne is a cyclic organic compound featuring a nine-carbon ring containing a carbon-carbon triple bond.^{[1][2]} Its strained ring structure and reactive alkyne functionality make it a subject of interest in synthetic organic chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its structure and purity.

Molecular Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **cyclononyne** based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.2 - 2.0	Multiplet	4H	Protons on carbons adjacent to the alkyne (α -protons)
~ 1.6 - 1.4	Multiplet	10H	Remaining methylene protons in the ring (β , γ , δ -protons)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 90 - 80	Alkynyl carbons ($\text{C}\equiv\text{C}$)
~ 30 - 20	Methylene carbons (CH_2)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2930 - 2850	Strong	C-H (sp^3) stretching
~ 2250 - 2100	Medium to Weak	$\text{C}\equiv\text{C}$ stretching
~ 1470 - 1440	Medium	C-H bending

Mass Spectrometry (MS)

m/z	Interpretation
122	Molecular ion $[M]^+$
107	$[M - \text{CH}_3]^+$
93	$[M - \text{C}_2\text{H}_5]^+$
79	$[M - \text{C}_3\text{H}_7]^+$
67	Common fragment for cyclic hydrocarbons

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for **cyclononyne**.

NMR Spectroscopy

Sample Preparation: A solution of **cyclononyne** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.5-0.7 mL) and transferred to an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

^1H NMR Acquisition:

- **Pulse Sequence:** A standard single-pulse sequence is typically used.
- **Acquisition Parameters:**
 - **Number of scans:** 16-64 (to achieve adequate signal-to-noise ratio).
 - **Relaxation delay:** 1-5 seconds.
 - **Spectral width:** Appropriate range to cover all proton signals (e.g., 0-10 ppm).

^{13}C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **cyclononyne**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be prepared and placed in a solution cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the salt plates or the solvent-filled cell is recorded.
- The sample spectrum is then recorded.
- The instrument software automatically subtracts the background spectrum to produce the spectrum of the sample.
- The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like **cyclononyne**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.^[2] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.

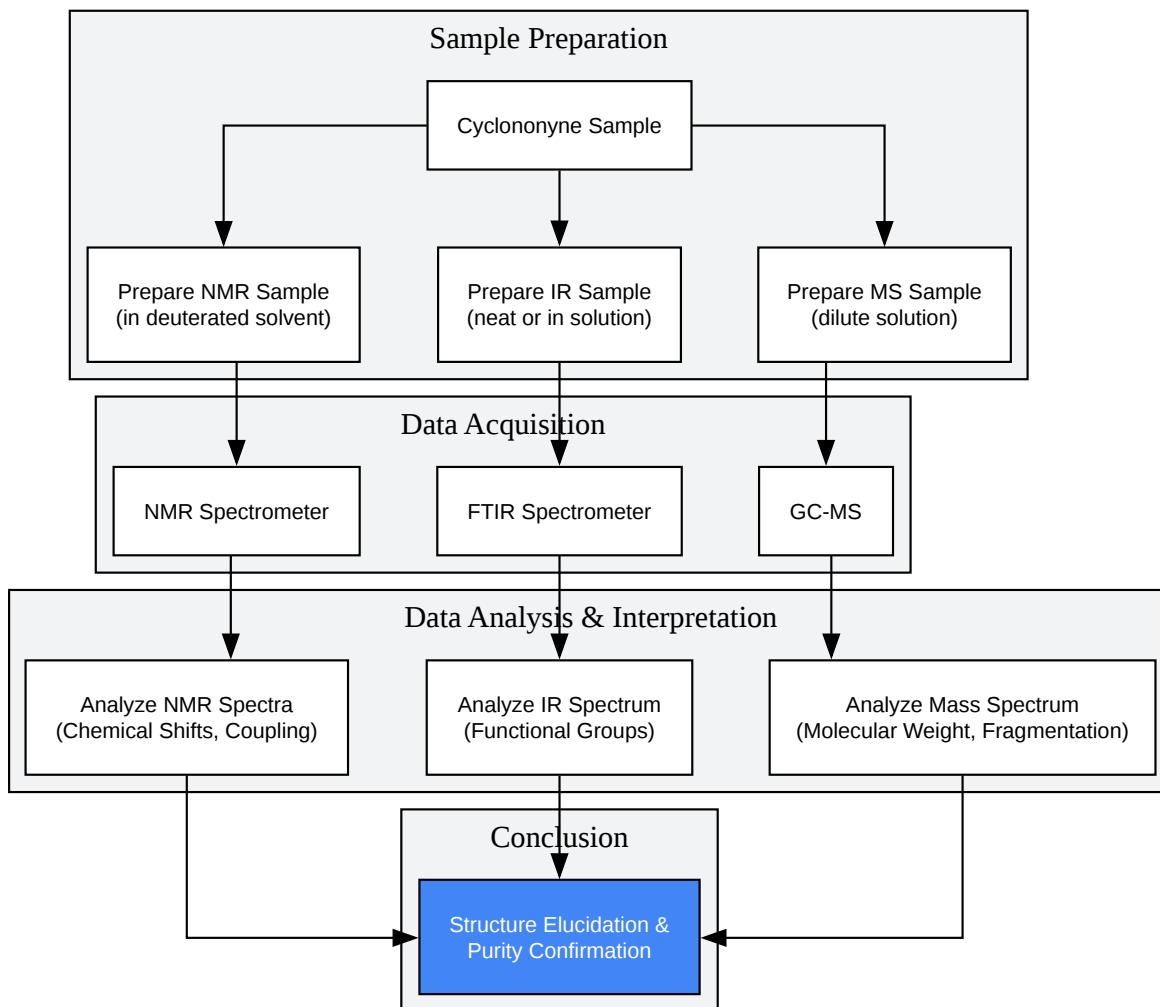
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Data Acquisition:

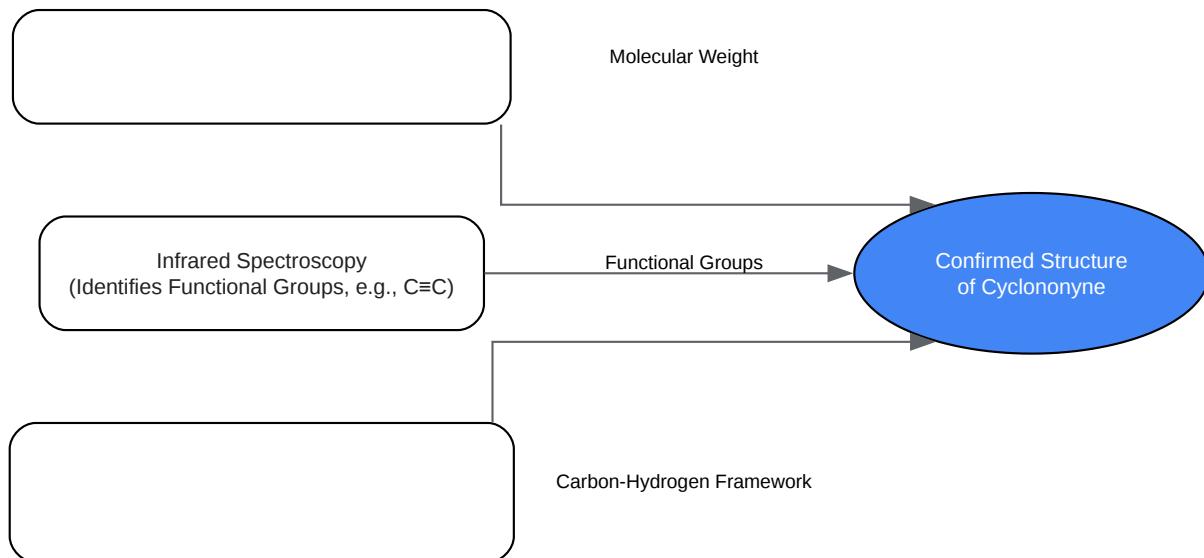
- The sample is vaporized and separated by the GC column.
- As the compound elutes from the column, it enters the ion source of the mass spectrometer.
- The molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a compound like **cyclononyne** and the logical relationship between the different spectroscopic techniques in structure elucidation.

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Caption: General workflow for the spectroscopic analysis of **cyclononyne**.

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Caption: Logical relationship of spectroscopic techniques for structure elucidation.

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References

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- 2. Cyclononyne | C9H14 | CID 138773 - PubChem [pubchem.ncbi.nlm.nih.gov]
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